5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
説明
特性
IUPAC Name |
5-fluoro-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O/c24-22-18-25-19-26-23(22)29-11-8-21(9-12-29)30-17-5-4-10-27-13-15-28(16-14-27)20-6-2-1-3-7-20/h1-3,6-7,18-19,21H,8-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGPMVYLLHLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including a phenylpiperazine moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations, including microwave-assisted methods to enhance yield and reduce reaction times.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating significant efficacy:
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | <0.041 |
| Staphylococcus aureus | <0.041 |
| Pseudomonas aeruginosa | 0.97 |
| Klebsiella pneumoniae | 41.5 |
These results indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly its effects on leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation at low concentrations, comparable to established chemotherapeutics. For instance, derivatives of similar fluorinated pyrimidines have demonstrated IC50 values in the nanomolar range against leukemia L1210 cells .
The proposed mechanism of action for 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves interference with nucleic acid synthesis and disruption of cellular processes in targeted pathogens and cancer cells. The fluorine substitution is believed to enhance the binding affinity to target enzymes or receptors involved in these processes.
Case Studies
Several case studies have been documented where this compound was tested in vivo:
- Leukemia Models : In a study involving mice bearing L1210 leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls treated with saline .
- Bacterial Infections : In models of bacterial infections, treatment with the compound led to decreased bacterial load in infected tissues, showcasing its potential for therapeutic use in infectious diseases .
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications in Piperazine/Piperidine Derivatives
Substituents on the Piperazine Ring
- Target Compound : Contains a phenyl group on the piperazine, enabling π-π interactions with aromatic residues in target proteins.
- Compound : Features a propan-2-yl group instead of phenyl, reducing aromatic interactions but introducing steric bulk, which may alter receptor selectivity .
- Compound (5) : Incorporates a trifluoromethylphenyl group on piperazine, enhancing lipophilicity and metabolic stability compared to the phenyl group in the target compound .
Linker Variations
- Compound (5): Employs a butanone linker, introducing flexibility that might reduce target engagement efficiency .
- Compounds : Utilize ethyl or hydroxyethyl linkers, balancing rigidity and solubility .
Core Heterocycle Differences
Pharmacological Implications
Receptor Binding and Selectivity
The phenylpiperazine moiety in the target compound likely targets dopamine or serotonin receptors, similar to and compounds. However, the butynyl linker may reduce off-target effects compared to flexible linkers in analogs .
Metabolic Stability
The fluorine atom in the pyrimidine core may slow oxidative metabolism, as seen in fluorinated benzisoxazole derivatives (). In contrast, ’s propan-2-yl-substituted piperazine could increase susceptibility to CYP450 enzymes .
Solubility and Bioavailability
The rigid butynyl linker in the target compound may reduce solubility compared to morpholine-containing analogs (). However, the phenylpiperazine group could enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
